![molecular formula C24H16N2OS B14147579 3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine](/img/structure/B14147579.png)
3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine: is a complex organic compound that features a unique structure combining biphenyl, thiazole, and chromenimine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the biphenyl-thiazole intermediate, followed by the formation of the chromenimine structure.
-
Synthesis of Biphenyl-Thiazole Intermediate
Step 1: Biphenyl-4-carboxylic acid is reacted with thionyl chloride to form biphenyl-4-carbonyl chloride.
Step 2: The biphenyl-4-carbonyl chloride is then reacted with 2-aminothiazole in the presence of a base such as triethylamine to form the biphenyl-thiazole intermediate.
-
Formation of Chromenimine Structure
Step 3: The biphenyl-thiazole intermediate is then reacted with salicylaldehyde under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or oxidative stress.
類似化合物との比較
Similar Compounds
- 3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one
- 3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-thione
Uniqueness
3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine is unique due to its specific combination of biphenyl, thiazole, and chromenimine moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C24H16N2OS |
|---|---|
分子量 |
380.5 g/mol |
IUPAC名 |
3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]chromen-2-imine |
InChI |
InChI=1S/C24H16N2OS/c25-23-20(14-19-8-4-5-9-22(19)27-23)24-26-21(15-28-24)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-15,25H |
InChIキー |
ZGKQOJVDHBCAJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC5=CC=CC=C5OC4=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


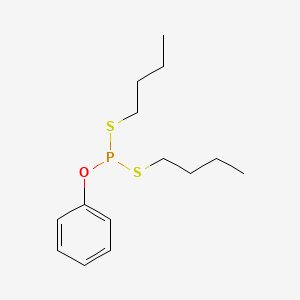
![2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14147507.png)
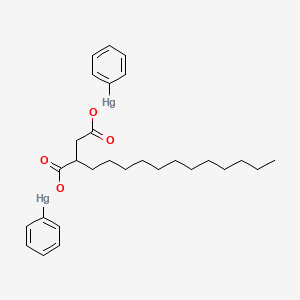
![N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide](/img/structure/B14147521.png)
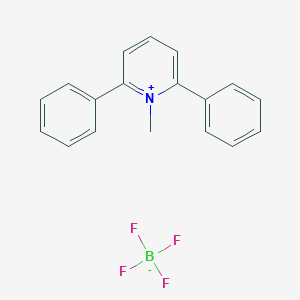
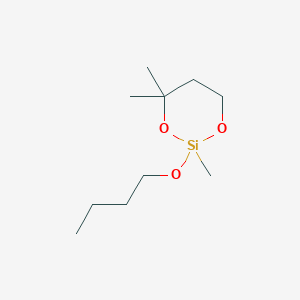
![[5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](cyclopropyl)methanone](/img/structure/B14147532.png)
![Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate](/img/structure/B14147540.png)
![[3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol](/img/structure/B14147541.png)
![Tert-butyl 4-[(1-phenylethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14147546.png)
![N~1~-{(E)-[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B14147553.png)
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B14147563.png)
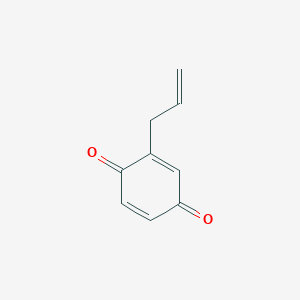
![2-(3-fluorophenyl)-N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B14147591.png)
